MFCD02979315
Description
The compound MFCD02979315, identified by its MDL number, is a synthetic organic compound with applications in medicinal chemistry and material science. For instance, boronic acids like CAS 1046861-20-4 (MFCD13195646) are widely used in Suzuki-Miyaura reactions due to their stability and reactivity . Similarly, trifluoromethyl-substituted compounds (e.g., CAS 1533-03-5) are valued for their metabolic stability in drug design .
Key properties inferred from comparable compounds:
- Molecular weight: ~200–235 g/mol (based on similar boronic acids and trifluoromethyl aromatics) .
- Solubility: Moderate to high solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane .
- Bioavailability: Predicted GI absorption and BBB permeability scores (~0.55) align with drug-like properties .
Properties
IUPAC Name |
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl4N3OS/c21-14-5-4-11(17(23)8-14)6-13(9-25)19(28)27-20-26-10-15(29-20)7-12-2-1-3-16(22)18(12)24/h1-6,8,10H,7H2,(H,26,27,28)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPVPGYMHZEBBK-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD02979315” involves specific reaction conditions and reagents. The preparation methods typically include:
Step 1: Initial reaction involving the combination of precursor chemicals under controlled temperature and pressure.
Step 2: Purification of the intermediate product through techniques such as recrystallization or chromatography.
Step 3: Final reaction to obtain the desired compound, followed by purification and characterization.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Bulk Synthesis: Utilizing large quantities of starting materials and reagents.
Continuous Monitoring: Ensuring the reaction conditions are maintained throughout the process.
Purification: Employing industrial-scale purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“MFCD02979315” undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
“MFCD02979315” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of “MFCD02979315” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Target Molecules: Interacting with specific proteins or enzymes.
Modulating Pathways: Influencing biochemical pathways to produce desired effects.
Cellular Effects: Inducing changes at the cellular level, such as altering gene expression or protein activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD02979315, two structurally and functionally similar compounds are analyzed:
Table 1: Comparative Physicochemical Properties
Structural and Functional Analysis
(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)
- Structural Similarity : Shares a boronic acid group and halogen substituents, enabling cross-coupling reactions .
- Key Differences : Higher log Po/w (2.15 vs. 2.78 in trifluoromethyl compounds) suggests greater lipophilicity, impacting membrane permeability .
- Applications : Used in synthesizing biaryl structures for pharmaceuticals and agrochemicals .
1-(3,5-双(三氟甲基)苯基)丙-1-酮 (CAS 1533-03-5)
- Functional Similarity : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, critical in kinase inhibitors .
- Key Differences : Lower molecular weight (202.17 vs. 235.27) and higher solubility (0.687 mg/mL) improve bioavailability .
- Applications : Intermediate in antiviral and anticancer drug synthesis .
Research Findings and Limitations
Bioactivity Profiles
- Boronic acids (e.g., CAS 1046861-20-4) show low CYP inhibition and P-gp substrate activity, reducing drug-drug interaction risks .
- Trifluoromethyl compounds exhibit superior BBB permeability, making them suitable for CNS-targeted therapies .
Limitations
- Data Gaps : Exact synthetic yields and purity metrics for this compound are unavailable in the provided evidence.
- Toxicity Alerts : Similar compounds (e.g., CAS 1761-61-1) carry warnings for skin/eye irritation (H302), necessitating safety studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
